Lipoic acid

Description

A vitamin-like antioxidant.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

(R)-lipoic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Solanum lycopersicum with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

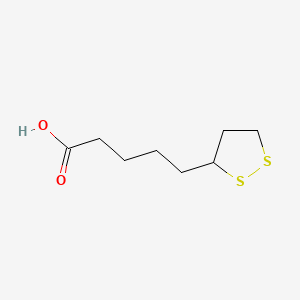

IUPAC Name |

5-[(3R)-dithiolan-3-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBQKNBQESQNJD-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSS[C@@H]1CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152651 | |

| Record name | (R)-Lipoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Lipoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Lipoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1200-22-2 | |

| Record name | α-Lipoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lipoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lipoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-Lipoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(3R)-1,2-dithiolan-3-yl]pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Arlipoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLL71EBS9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Lipoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

60.5 °C | |

| Record name | Lipoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-Lipoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Lipoic Acid's Mechanism of Action in Mitochondrial Bioenergetics: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-lipoic acid (ALA), a naturally occurring disulfide derivative of octanoic acid, is a critical player in mitochondrial bioenergetics.[1] Its significance extends beyond its foundational role as a covalently bound cofactor for key mitochondrial enzyme complexes. ALA, in both its oxidized (lipoic acid) and reduced (dihydrothis compound, DHLA) forms, functions as a potent antioxidant system and a modulator of critical signaling pathways that govern mitochondrial biogenesis and energy homeostasis.[1][2] This technical guide provides an in-depth exploration of ALA's core mechanisms of action, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes to support advanced research and drug development.

Core Mechanism I: Cofactor for Mitochondrial α-Ketoacid Dehydrogenase Complexes

This compound is an indispensable prosthetic group for a class of large, multienzyme structures known as α-ketoacid dehydrogenase complexes, which are central to cellular energy metabolism.[3][4] ALA is covalently attached via an amide bond to a specific lysine (B10760008) residue on the E2 subunit (dihydrolipoamide acyltransferase) of these complexes.[5] This creates a long, flexible "lipoamide arm" that shuttles intermediates between the active sites of the three constituent enzymes (E1, E2, and E3).[3][6]

The primary mitochondrial complexes requiring this compound are:

-

Pyruvate (B1213749) Dehydrogenase Complex (PDC): This complex is a critical gatekeeper, linking glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA.[4][7]

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): A rate-limiting enzyme within the TCA cycle, KGDHC catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[3][8]

-

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): This complex is essential for the catabolism of the branched-chain amino acids leucine, isoleucine, and valine.[3][9][10]

-

2-Oxoadipate Dehydrogenase Complex (OADHC): Involved in the metabolic pathways of lysine and tryptophan.[11]

The general catalytic mechanism is a conserved, multi-step process.[6] The lipoamide (B1675559) arm of the E2 subunit accepts the acyl group from the TPP-bound intermediate on the E1 subunit, transfers it to Coenzyme A to form acyl-CoA, and is subsequently re-oxidized by the FAD-dependent E3 subunit (dihydrolipoamide dehydrogenase).[3][6]

Beyond its structural role, this compound also influences the regulation of these complexes. For instance, R-lipoic acid has been shown to inhibit pyruvate dehydrogenase kinase (PDK) isoforms, the enzymes that phosphorylate and inactivate PDC.[4][12] This inhibition leads to a more active, dephosphorylated PDC, thereby enhancing the flux of pyruvate into the TCA cycle.[12]

Core Mechanism II: Mitochondrial Antioxidant and Redox Regulator

The mitochondrial electron transport chain is a major source of reactive oxygen species (ROS), making mitochondria particularly vulnerable to oxidative stress.[13] this compound and its reduced form, DHLA, constitute a potent redox couple that exerts significant protective effects within the mitochondrial matrix.[1]

The antioxidant mechanisms of the ALA/DHLA couple include:

-

Direct ROS Scavenging: Both ALA and DHLA can directly neutralize a variety of ROS, including hydroxyl radicals and singlet oxygen.[2][13]

-

Regeneration of Endogenous Antioxidants: DHLA is a powerful reducing agent capable of regenerating other key antioxidants, such as Vitamin C (ascorbate) and Vitamin E (tocopherol), from their radical forms.[1][2] It also contributes to raising intracellular levels of glutathione (B108866) (GSH) by increasing the availability of cysteine.[1]

-

Metal Chelation: Both ALA and DHLA can chelate redox-active transition metals like iron and copper, preventing them from participating in the Fenton reaction, a major source of highly damaging hydroxyl radicals.[2][14]

References

- 1. mdpi.com [mdpi.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [flipper.diff.org]

- 6. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound-dependent oxidative catabolism of alpha-keto acids in mitochondria provides evidence for branched-chain amino acid catabolism in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Mitochondrion - Wikipedia [en.wikipedia.org]

- 12. R-lipoic acid inhibits mammalian pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nutrifitt.com [nutrifitt.com]

- 14. mdpi.com [mdpi.com]

discovery and isolation of lipoic acid from biological sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-lipoic acid (ALA), a potent antioxidant and essential cofactor for numerous enzymatic reactions, has garnered significant attention in biomedical research and drug development. Its discovery and the intricate processes required for its isolation from natural sources laid the groundwork for understanding its physiological roles and therapeutic potential. This technical guide provides an in-depth exploration of the seminal work in discovering and isolating lipoic acid from biological matrices, with a focus on the pioneering efforts and the evolution of extraction and purification methodologies.

The Historic Discovery of this compound

The journey to uncover this compound began with early observations of a required growth factor for certain microorganisms. The pivotal moment in its history came in 1951 when a team led by Lester J. Reed at the University of Texas at Austin successfully isolated a crystalline growth factor from bovine liver.[1][2][3] This compound, initially termed "protogen," was found to be essential for the oxidative decarboxylation of pyruvate (B1213749) by Streptococcus faecalis. The sheer difficulty of this accomplishment is highlighted by the remarkably low yield: an estimated 10 tons of liver residue were processed to obtain a mere 30 mg of crystalline this compound.[4] Concurrently, the work of Esmond E. Snell and his colleagues in bacterial nutrition was instrumental in characterizing the biological activity of this new cofactor.[5]

Quantitative Analysis of this compound in Biological Sources

The concentration of this compound varies significantly across different biological sources. Animal tissues with high metabolic activity, such as the heart, liver, and kidneys, are particularly rich in this compound. Plant sources generally contain lower amounts. The following table summarizes the this compound content in various raw biological materials.

| Biological Source | This compound Concentration (ng/mg) |

| Beef Liver (raw) | 13.56 |

| Chicken Liver (raw) | 7.20 |

| Beef (raw) | 2.21 |

| Chicken (raw) | 6.43 |

| Mutton Liver (raw) | 10.88 |

| Mutton (raw) | 4.87 |

| Carp Fish (raw) | 2.83 |

| Halibut Fish (raw) | 1.50 |

| Bitter Gourd (raw) | 1.27 |

| Pointed Gourd (raw) | 22.36 |

| Ladies Finger (raw) | 12.56 |

| Potato (raw) | 9.09 |

| Tomato (raw) | 15.11 |

Data sourced from Saha et al. (2018). It is important to note that this compound content can be affected by factors such as diet, age, and preparation methods (e.g., boiling can significantly reduce content).

Experimental Protocols for the Isolation of this compound

The isolation of this compound from biological sources is a multi-step process that involves the liberation of the covalently bound cofactor from its protein complexes, followed by extraction and purification.

Isolation from Bovine Liver

This protocol is a composite methodology based on the principles of the original isolation and modern analytical techniques.

1. Tissue Homogenization and Initial Extraction:

-

Fresh or frozen bovine liver is minced and homogenized in a large volume of a suitable organic solvent mixture, typically chloroform:methanol (2:1, v/v), to extract lipids and other small molecules.

-

The mixture is stirred or agitated for an extended period to ensure thorough extraction.

2. Acid Hydrolysis:

-

The solvent is removed, and the resulting residue is subjected to strong acid hydrolysis to cleave the amide bond linking this compound to the lysine (B10760008) residues of mitochondrial enzyme complexes.

-

A common method involves heating the residue in 6 M sulfuric acid at elevated temperatures (e.g., 120°C) for several hours.

3. Solvent Extraction of Liberated this compound:

-

After hydrolysis, the acidic mixture is cooled and neutralized.

-

The liberated this compound is then extracted from the aqueous phase using a nonpolar organic solvent such as diethyl ether or ethyl acetate. This step is repeated multiple times to maximize the yield.

4. Purification by Chromatography:

-

The pooled organic extracts are concentrated, and the crude this compound is purified using chromatographic techniques.

-

Historically, column chromatography with adsorbents like alumina (B75360) or silica (B1680970) gel was employed.

-

Modern methods utilize high-performance liquid chromatography (HPLC) for more efficient and higher-purity separation.

5. Crystallization:

-

The purified this compound fraction is concentrated, and the compound is crystallized from a suitable solvent system to obtain the final pure product.

Isolation from Saccharomyces cerevisiae (Baker's Yeast)

Yeast is another significant biological source for this compound. The following protocol outlines a typical laboratory-scale isolation procedure.

1. Yeast Culture and Harvest:

-

Saccharomyces cerevisiae is cultured in a suitable growth medium until the desired cell density is reached.

-

The yeast cells are then harvested by centrifugation.

2. Cell Disruption:

-

The thick cell wall of yeast requires disruption to release the intracellular contents. Common methods include:

-

Mechanical Disruption: Bead beating with glass beads or high-pressure homogenization.

-

Enzymatic Lysis: Treatment with cell wall-degrading enzymes.

-

Chemical Permeabilization: Incubation with agents like EDTA.

-

3. Acid Hydrolysis:

-

Similar to the liver protocol, the disrupted cell lysate is subjected to strong acid hydrolysis (e.g., with sulfuric acid) to release the protein-bound this compound.

4. Extraction and Purification:

-

The hydrolyzed mixture is neutralized and extracted with an organic solvent.

-

The crude extract is then purified using chromatography, typically HPLC, to isolate the this compound.

Signaling Pathways and Biosynthesis

This compound is not an essential nutrient for humans as it is synthesized de novo in the mitochondria. The biosynthetic pathway involves a series of enzymatic steps, starting from the fatty acid precursor, octanoic acid.

This compound Biosynthesis and Attachment Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound and its covalent attachment to target enzyme complexes.

Experimental Workflow for this compound Isolation

The general workflow for isolating this compound from biological sources can be visualized as follows:

Conclusion

The discovery and isolation of this compound represent a significant milestone in biochemistry, revealing a critical player in cellular metabolism. The early, arduous efforts to purify this compound from natural sources have paved the way for the development of more efficient synthetic and biotechnological production methods. Understanding the foundational principles of its isolation from biological matrices remains crucial for researchers in various fields, from fundamental biochemistry to the development of novel therapeutics targeting pathways modulated by this versatile antioxidant.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Mechanism-Driven Metabolic Engineering for Bio-Based Production of Free R-Lipoic Acid in Saccharomyces cerevisiae Mitochondria [frontiersin.org]

- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. KEGG PATHWAY: this compound metabolism [kegg.jp]

- 5. files01.core.ac.uk [files01.core.ac.uk]

The Structure-Activity Relationship of Lipoic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of lipoic acid (LA) and its derivatives. It explores their antioxidant, anti-inflammatory, and anticancer properties, detailing the molecular mechanisms and signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Structure and Chemical Properties

Alpha-lipoic acid (1,2-dithiolane-3-pentanoic acid) is a naturally occurring disulfide compound. Its structure consists of a dithiolane ring and a carboxylic acid side chain. This unique structure allows it to be soluble in both aqueous and lipid environments. The dithiolane ring is the active moiety, capable of undergoing redox cycling between its oxidized form (this compound) and its reduced form, dihydrothis compound (DHLA). This redox couple is central to its biological activities.[1]

The key structural features that are often modified to generate derivatives with altered activity include:

-

The Carboxylic Acid Group: Esterification or amidation of the carboxylic acid can modulate the lipophilicity, bioavailability, and cellular uptake of the resulting derivatives.

-

The Dithiolane Ring: While less common, modifications to the dithiolane ring can impact its redox potential and antioxidant capacity.

-

The Carbon Chain: Alterations to the length or composition of the pentanoic acid side chain can influence the molecule's interaction with biological targets.

Antioxidant Activity

The antioxidant activity of this compound and its derivatives is a cornerstone of their therapeutic potential. This activity is primarily attributed to the ability of the dithiolane ring to scavenge a wide range of reactive oxygen species (ROS) and to regenerate other endogenous antioxidants like glutathione, vitamin C, and vitamin E.

Structure-Activity Relationship for Antioxidant Effects

Studies on various this compound derivatives have revealed several key SAR principles for antioxidant activity:

-

Free Thiol Groups: The reduced form, DHLA, with its two free thiol groups, is generally a more potent antioxidant than the oxidized form, LA.[2]

-

Modification of the Carboxyl Group: Ester and amide derivatives of this compound have been synthesized and evaluated for their antioxidant properties. Some of these modifications have been shown to enhance antioxidant activity compared to the parent compound. For instance, certain ester derivatives have demonstrated potent scavenging activity in DPPH and ABTS assays.[3]

-

Hybrid Molecules: Conjugating this compound with other antioxidant moieties, such as phenols or flavonoids, can lead to synergistic effects and enhanced radical scavenging capabilities.

Quantitative Antioxidant Data

The following table summarizes the in vitro antioxidant activity of selected this compound derivatives from various studies, typically measured by their ability to scavenge stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.

| Compound/Derivative | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Reference |

| This compound | Variable | Variable | [2][3] |

| Dihydrothis compound | Generally lower than LA | Generally lower than LA | [2] |

| This compound Ester Derivative 3w | Close to Trolox & Vitamin C | Close to Trolox & Vitamin C | [3] |

| This compound Ester Derivative 3o | Good activity | - | [3] |

| This compound Ester Derivative 3p | Good activity | - | [3] |

| This compound Ester Derivative 3v | Good activity | Good activity | [3] |

| This compound Ester Derivative 3b | - | Good activity | [3] |

| This compound Ester Derivative 3e | - | Good activity | [3] |

| This compound Ester Derivative 3u | - | Good activity | [3] |

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols for Antioxidant Assays

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

-

Test compounds (this compound and its derivatives)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve the test compounds and positive control in methanol or ethanol to prepare a stock solution, from which serial dilutions are made.

-

Reaction: Add a specific volume of the sample solution to the DPPH solution in a 96-well plate or cuvette. A typical ratio is 1:1 (v/v).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Ethanol or phosphate-buffered saline (PBS)

-

Test compounds

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS radical solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

-

Working Solution: Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare serial dilutions of the test compounds and positive control.

-

Reaction: Add a small volume of the sample solution to the ABTS working solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS scavenging activity is calculated similarly to the DPPH assay.

-

IC50 Determination: The IC50 value is determined from the concentration-response curve.

Anti-inflammatory Activity

This compound and its derivatives exhibit significant anti-inflammatory properties by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

Structure-Activity Relationship for Anti-inflammatory Effects

-

Inhibition of NF-κB: A primary mechanism of the anti-inflammatory action of this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] This inhibition has been shown to be independent of its antioxidant activity in some contexts.[4]

-

Modulation of Cytokine Production: this compound and its derivatives can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6]

-

Inhibition of Nitric Oxide Production: Several derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Indole (B1671886) α-lipoic acid derivatives, in particular, have demonstrated significant inhibitory effects on NO production and inducible nitric oxide synthase (iNOS) protein expression.[6]

Quantitative Anti-inflammatory Data

The following table presents the IC50 values for the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages by various this compound derivatives.

| Compound/Derivative | NO Production Inhibition IC50 (µM) | Reference |

| This compound | Variable | [7] |

| Indole α-lipoic acid derivative I-4b | Most active | [6] |

| Indole α-lipoic acid derivative I-4e | Most active | [6] |

| Indole α-lipoic acid derivative II-3b | Most active | [6] |

| Epimuqubilin A (a norsesterterpene peroxide) | 7.4 | [8] |

| Sigmosceptrellin A (a norsesterterpene peroxide) | 9.9 | [8] |

Note: The data for norsesterterpene peroxides are included for comparison of potent NO inhibitors.

Experimental Protocols for Anti-inflammatory Assays

This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix equal volumes of the supernatant and Griess Reagent (freshly mixed components A and B in a 1:1 ratio).

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.

-

Measurement: Measure the absorbance at 540-550 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

IC50 Determination: Calculate the IC50 value for the inhibition of NO production.

Anticancer Activity

This compound and its derivatives have demonstrated cytotoxic effects against various cancer cell lines, acting through multiple mechanisms including the induction of apoptosis and the modulation of oncogenic signaling pathways.

Structure-Activity Relationship for Anticancer Effects

-

Induction of Apoptosis: this compound and its derivatives can induce apoptosis in cancer cells by increasing the levels of pro-apoptotic proteins and decreasing the levels of anti-apoptotic proteins.

-

Targeting Mitochondria: Some derivatives are designed to specifically target mitochondrial metabolism in cancer cells, leading to cell death.[9]

-

Modification of the Carboxyl Group: Amide and ester derivatives have been synthesized and shown to possess significant anticancer activity against various cell lines. The nature of the substituent on the amide or ester group plays a crucial role in determining the potency.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity (IC50 values) of selected this compound derivatives against different human cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Benzo[a]phenazine derivative | HeLa, A549, MCF-7, HL-60 | 1.0 - 10 | [9] |

| Compound 6 (Benzo[a]phenazine) | MCF-7 | 11.7 | [9] |

| Compound 6 (Benzo[a]phenazine) | HepG2 | 0.21 | [9] |

| Compound 6 (Benzo[a]phenazine) | A549 | 1.7 | [9] |

| Compound 5d-2 (Benzo[a]phenazine) | HeLa, A549, MCF-7, HL-60 | 1.04 - 2.27 | [9] |

| Oleoyl-tyrosol ester (1) | HCT116 | 22.4 | [10] |

| Oleoyl-hydroxytyrosol ester (2) | HCT116 | 0.34 | [10] |

Note: The data presented are for various derivatives, some of which are not direct this compound conjugates but are included to illustrate the range of activities of related compounds.

Experimental Protocol for Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution

-

Test compounds

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add DMSO or a solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.

-

Calculation: The cell viability is expressed as a percentage of the control (untreated cells).

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Key Signaling Pathways

This compound and its derivatives exert their pleiotropic effects by modulating several key intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. This compound has been shown to activate the PI3K/Akt pathway, which can have both pro-survival and anti-inflammatory effects depending on the cellular context.[11] In some cancer cells, inhibition of this pathway is a therapeutic goal, and some this compound derivatives may contribute to this effect.

This compound's influence on the PI3K/Akt/mTOR signaling pathway.

AMPK Pathway

AMP-activated protein kinase (AMPK) is a key energy sensor that plays a central role in regulating cellular metabolism. Activation of AMPK by this compound can lead to increased glucose uptake, enhanced fatty acid oxidation, and stimulation of mitochondrial biogenesis through the activation of PGC-1α.[12][13] This makes the AMPK pathway a significant target for the therapeutic effects of this compound in metabolic diseases.

This compound's activation of the AMPK signaling pathway.

Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through the antioxidant response element (ARE). This compound can activate the Nrf2 pathway by modifying cysteine residues on Keap1, the cytosolic repressor of Nrf2. This leads to the translocation of Nrf2 to the nucleus and the subsequent upregulation of protective genes.[14]

This compound's activation of the Nrf2 antioxidant pathway.

NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation. Pro-inflammatory stimuli, such as TNF-α, lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway at multiple levels, including the inhibition of IKK activity.[4][5][15]

This compound's inhibition of the NF-κB inflammatory pathway.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential stemming from their potent antioxidant, anti-inflammatory, and anticancer activities. The structure-activity relationships highlighted in this guide demonstrate that modifications to the core this compound structure, particularly at the carboxylic acid terminus, can lead to derivatives with enhanced biological activities. The modulation of key signaling pathways such as PI3K/Akt, AMPK, Nrf2, and NF-κB underlies the diverse pharmacological effects of these compounds. This technical guide provides a foundational resource for the rational design and development of novel this compound-based therapeutics. Further research into the synthesis and biological evaluation of new derivatives will continue to expand the therapeutic applications of this remarkable natural product.

References

- 1. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha-lipoic acid inhibits TNF-alpha induced NF-kappa B activation through blocking of MEKK1-MKK4-IKK signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory effects of indole α-lipoic acid derivatives on nitric oxide production in LPS/IFNγ activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. α-Lipoic Acid Derivatives as Allosteric Modulators for Targeting AMPA-Type Glutamate Receptors’ Gating Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]

- 9. Alpha-lipoic acid inhibits TNF-alpha-induced NF-kappaB activation and adhesion molecule expression in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Alpha-lipoic acid increases energy expenditure by enhancing AMPK-PGC-1α signalling in the skeletal muscle of aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alpha-Lipoic Acid Induces Adipose Tissue Browning through AMP-Activated Protein Kinase Signaling in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

The Role of Lipoic Acid in Cellular Redox Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-lipoic acid (LA), a naturally occurring disulfide compound, and its reduced form, dihydrolipoic acid (DHLA), are potent modulators of cellular redox status.[1] This technical guide provides an in-depth analysis of the multifaceted roles of this compound in key cellular redox signaling pathways, including the Keap1-Nrf2 antioxidant response, NF-κB-mediated inflammation, and insulin (B600854) signaling. We will explore its dual function as both an antioxidant and a pro-oxidant, detail its mechanisms of action, and provide a compilation of quantitative data and experimental protocols for researchers in the field. This document aims to serve as a comprehensive resource for understanding and investigating the therapeutic potential of this compound in various pathologies associated with redox dysregulation.

Introduction: The Duality of this compound in Redox Biology

This compound is an essential cofactor for mitochondrial dehydrogenase complexes, playing a crucial role in cellular energy metabolism.[2] Beyond this fundamental role, exogenously administered LA exerts significant influence over the cellular redox environment.[1] The LA/DHLA redox couple possesses a low standard redox potential (-0.32 V), enabling it to interact with a wide range of cellular oxidants and reductants.[3] This chemical property underlies its ability to directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNOS), and to regenerate other endogenous antioxidants like vitamin C, vitamin E, and glutathione (B108866) (GSH).[4][5]

However, the effects of this compound are not limited to direct antioxidant activity. It can also exhibit pro-oxidant properties, which, paradoxically, can trigger protective cellular signaling pathways.[3][6] This dual nature allows LA to modulate the activity of redox-sensitive signaling proteins and transcription factors, thereby influencing a broad spectrum of cellular processes from inflammation to glucose metabolism.[1]

Modulation of the Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3][7]

This compound is a known activator of the Nrf2 pathway. Its mechanism of action involves the modification of specific cysteine residues on Keap1.[8][9] This modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2.[3] Consequently, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[3] This leads to the upregulation of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and enzymes involved in glutathione synthesis.[4]

Quantitative Data: this compound and Nrf2 Activation

| Parameter | Cell Type | This compound Concentration | Effect | Reference |

| Nrf2 Nuclear Translocation | Old Rat Liver | 40 mg/kg (i.p.) | Increased nuclear Nrf2 levels, maximal at 24h | [10] |

| Nrf2/ARE Binding | Old Rat Liver | 40 mg/kg (i.p.) | Increased binding activity within 12h, sustained for 48h | [10] |

| HO-1 Expression | HepG2 Cells | 5 mM | Prevented As(3+)-induced overexpression of HO-1 | [11] |

| Nrf2-Keap1 Interaction | AGS Cells | 5 µM | Decreased interaction between Nrf2 and Keap1 | [3] |

| Nrf2 Target Gene Expression (GPX4) | Human Decidual Tissue | Not specified | Upregulated GPX4 expression | [12] |

Signaling Pathway Diagram: Keap1-Nrf2 Activation by this compound

Caption: this compound modifies Keap1, leading to Nrf2 release and nuclear translocation.

Inhibition of the NF-κB Inflammatory Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

This compound has been shown to be a potent inhibitor of NF-κB activation.[13][14] Interestingly, this inhibitory effect appears to be independent of its antioxidant properties.[13] LA has been demonstrated to inhibit the activity of IκB kinase (IKK), the enzyme responsible for phosphorylating IκB.[13][14] By preventing IκB phosphorylation and degradation, LA effectively blocks the nuclear translocation and DNA binding of NF-κB.[14] Some studies suggest that LA's inhibitory effect on NF-κB may also involve the activation of the PI3K/Akt signaling pathway.[15]

Quantitative Data: this compound and NF-κB Inhibition

| Parameter | Cell Type | This compound Concentration | Effect | Reference |

| TNF-α-induced IκBα Degradation | HUVECs | 0.1 - 1 mM | Dose-dependent inhibition | [13] |

| TNF-α-induced VCAM-1 & COX2 Expression | HUVECs | 1 mM | Inhibition | [13] |

| TNF-α-induced IKK activity | In vitro | 1 mM | Inhibition | [13] |

| LPS-induced NF-κB p65 Nuclear Translocation | Rat Mesangial Cells | 200 - 400 µM | Inhibition | [16] |

| TNF-α-induced NF-κB DNA Binding | Aortic Endothelial Cells | 0.05 - 1 mM | Dose-dependent inhibition | [14] |

Signaling Pathway Diagram: NF-κB Inhibition by this compound

Caption: this compound inhibits the IKK complex, preventing NF-κB activation.

Modulation of Insulin Signaling

This compound has garnered significant interest for its insulin-mimetic properties and its potential to improve insulin sensitivity.[6] The insulin signaling pathway is initiated by the binding of insulin to its receptor, leading to autophosphorylation of the receptor and the subsequent phosphorylation of insulin receptor substrate (IRS) proteins.[17] This triggers the activation of the PI3K/Akt pathway, which ultimately results in the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake.[1]

This compound can enhance insulin signaling through multiple mechanisms. It has been shown to directly bind to and activate the insulin receptor, promoting its autophosphorylation.[2][18] Furthermore, LA can increase the phosphorylation of IRS-1 and activate the downstream PI3K/Akt pathway.[1][17] In some cellular contexts, the pro-oxidant effects of LA are thought to contribute to insulin receptor activation, possibly by transiently inhibiting protein tyrosine phosphatases that would otherwise dephosphorylate the receptor.[19]

Quantitative Data: this compound and Insulin Signaling

| Parameter | Cell Type | This compound Concentration | Effect | Reference |

| Glucose Uptake | 3T3-L1 Adipocytes | 2.5 mM | Rapidly stimulated | [20] |

| Insulin Receptor Tyrosine Phosphorylation | 3T3-L1 Adipocytes | 2.5 mM | Increased | [20] |

| IRS-1 Tyrosine Phosphorylation | 3T3-L1 Adipocytes | 2.5 mM | Increased | [20] |

| PI3K Activity | 3T3-L1 Adipocytes | 2.5 mM | Increased | [20] |

| Akt Activity | 3T3-L1 Adipocytes | 2.5 mM | Stimulated | [20] |

Signaling Pathway Diagram: this compound and Insulin Signaling

Caption: this compound enhances insulin signaling, promoting glucose uptake.

Experimental Protocols

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.

Protocol:

-

Culture cells to the desired confluency in a multi-well plate.

-

Treat cells with this compound at various concentrations and for the desired duration. Include appropriate positive and negative controls.

-

Prepare a working solution of DCFH-DA (typically 10-50 µM) in serum-free medium or a suitable buffer (e.g., PBS).

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Add the DCFH-DA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

-

Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Add PBS or a suitable buffer to the wells.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[5][21][22][23][24]

Western Blot Analysis of Nrf2 Nuclear Translocation

Principle: This technique is used to detect the amount of Nrf2 protein that has translocated from the cytoplasm to the nucleus, indicating its activation.

Protocol:

-

Treat cultured cells with this compound as described above.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.

-

Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay (e.g., Bradford or BCA).

-

Separate equal amounts of protein from each fraction by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

-

To ensure equal loading, probe the membrane with an antibody against a nuclear marker (e.g., Histone H1 or Lamin B1) and a cytoplasmic marker (e.g., β-actin or GAPDH).[10][25]

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

Principle: EMSA is used to detect the binding of proteins, such as NF-κB, to specific DNA sequences. The migration of a labeled DNA probe is retarded or "shifted" upon binding to a protein.

Protocol:

-

Prepare nuclear extracts from cells treated with or without this compound and a pro-inflammatory stimulus (e.g., TNF-α).

-

Synthesize and label a double-stranded oligonucleotide probe containing the consensus DNA binding site for NF-κB (e.g., with biotin (B1667282) or a radioactive isotope).

-

Set up the binding reaction by incubating the nuclear extract with the labeled probe in a binding buffer. Include a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

-

For supershift analysis, add an antibody specific to an NF-κB subunit (e.g., p65) to the binding reaction to further shift the protein-DNA complex.

-

Resolve the binding reactions on a non-denaturing polyacrylamide gel.

-

Transfer the resolved complexes to a nylon membrane.

-

Detect the labeled probe using an appropriate method (e.g., chemiluminescence for biotin-labeled probes or autoradiography for radiolabeled probes).[13][26][27][28][29][30]

Conclusion

This compound is a pleiotropic molecule that exerts profound effects on cellular redox signaling. Its ability to modulate the Keap1-Nrf2, NF-κB, and insulin signaling pathways underscores its therapeutic potential for a wide range of diseases characterized by oxidative stress and inflammation, such as diabetes, cardiovascular disease, and neurodegenerative disorders. The dual antioxidant and pro-oxidant nature of this compound highlights the complexity of redox signaling and the importance of maintaining cellular redox homeostasis. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the intricate mechanisms of this compound's action and its development as a therapeutic agent. Further investigation is warranted to fully elucidate the dose-dependent and cell-type-specific effects of this compound to optimize its clinical applications.

References

- 1. Alpha-Lipoic Acid and Glucose Metabolism: A Comprehensive Update on Biochemical and Therapeutic Features | MDPI [mdpi.com]

- 2. Alpha-lipoic acid as a directly binding activator of the insulin receptor: protection from hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha this compound exerts antioxidant effect via Nrf2/HO-1 pathway activation and suppresses hepatic stellate cells activation induced by methotrexate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. α-Lipoic Acid Targeting PDK1/NRF2 Axis Contributes to the Apoptosis Effect of Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]

- 9. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Alpha-lipoic acid regulates heme oxygenase gene expression and nuclear Nrf2 activation as a mechanism of protection against arsenic exposure in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alpha-lipoic acid upregulates the PPARγ/NRF2/GPX4 signal pathway to inhibit ferroptosis in the pathogenesis of unexplained recurrent pregnancy loss - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alpha-lipoic acid inhibits TNF-alpha-induced NF-kappaB activation and adhesion molecule expression in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alpha-lipoic acid attenuates LPS-induced inflammatory responses by activating the phosphoinositide 3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Alpha-lipoic acid exerts anti-inflammatory effects on lipopolysaccharide-stimulated rat mesangial cells via inhibition of nuclear factor kappa B (NF-κB) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Alpha-Lipoic Acid and Glucose Metabolism: A Comprehensive Update on Biochemical and Therapeutic Features - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Alpha-lipoic acid decreases thiol reactivity of the insulin receptor and protein tyrosine phosphatase 1B in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 22. abcam.cn [abcam.cn]

- 23. doc.abcam.com [doc.abcam.com]

- 24. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 25. researchgate.net [researchgate.net]

- 26. licorbio.com [licorbio.com]

- 27. med.upenn.edu [med.upenn.edu]

- 28. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Antioxidant Properties of Dihydrolipoic Acid versus Lipoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-lipoic acid (LA) and its reduced form, dihydrolipoic acid (DHLA), constitute a potent redox couple that plays a crucial role in cellular antioxidant defense. While both forms exhibit antioxidant properties, DHLA is demonstrably the more powerful and versatile antioxidant. This technical guide provides an in-depth comparison of their antioxidant mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways. DHLA excels in direct radical scavenging, regeneration of primary antioxidants like vitamins C and E, and chelation of pro-oxidant metal ions. LA, while a less potent direct antioxidant, contributes to cellular defense by inducing the expression of endogenous antioxidant enzymes through the Nrf2 signaling pathway. Understanding the distinct advantages and mechanisms of each molecule is critical for their effective application in research and therapeutic development.

Physicochemical and Redox Properties

The primary difference between this compound and dihydrothis compound lies in their chemical structure, which dictates their redox potential and antioxidant capacity. LA contains a disulfide bond within a five-membered ring, which is cleaved upon reduction to form the two free thiol (-SH) groups of DHLA.

The LA/DHLA redox couple has a standard reduction potential (E₀') of -0.32 V, making it a significantly stronger reducing agent than other key cellular antioxidant systems, such as the glutathione (B108866)/glutathione disulfide (GSSG/2GSH) couple (E₀' = -0.24 V).[1] This low redox potential enables DHLA to effectively reduce oxidized forms of other antioxidants.

| Property | This compound (LA) | Dihydrothis compound (DHLA) | Reference(s) |

| Chemical Structure | Oxidized form with an internal disulfide (-S-S-) bond. | Reduced form with two free thiol (-SH) groups. | [2] |

| Solubility | Soluble in both aqueous and lipid phases. | Soluble in both aqueous and lipid phases. | [3] |

| Standard Redox Potential (E₀') | -0.32 V (for the LA/DHLA couple) | -0.32 V (for the LA/DHLA couple) | [1] |

Mechanisms of Antioxidant Action

The antioxidant effects of the LA/DHLA system are multifaceted, involving direct quenching of reactive species and indirect actions that enhance the overall antioxidant capacity of the cell.

Direct Radical Scavenging

DHLA is a significantly more potent direct scavenger of a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS) than LA. The two thiol groups of DHLA are readily available to donate hydrogen atoms, thereby neutralizing free radicals. LA is primarily effective against highly reactive species like hydroxyl radicals.[4][5]

| Radical Species | This compound (LA) Activity | Dihydrothis compound (DHLA) Activity | Reference(s) |

| Hydroxyl Radical (•OH) | Powerful scavenger. | Potent scavenger. | [3][4][5] |

| Peroxyl Radical (ROO•) | Inefficient scavenger. | Potent scavenger in both aqueous and lipid phases. | [3][5] |

| Superoxide (B77818) Radical (O₂•⁻) | No significant reaction. | Scavenges superoxide radicals. | [4][5] |

| Hypochlorous Acid (HOCl) | Powerful scavenger. | Powerful scavenger. | [3][4] |

| Peroxynitrite (ONOO⁻) | Scavenges peroxynitrite. | More effective scavenger than LA. | [2] |

| DPPH Radical | Lower scavenging activity. | Higher scavenging activity. | [2] |

| ABTS Radical Cation (ABTS•⁺) | Lower scavenging activity. | Higher scavenging activity. | [2] |

Quantitative Comparison of Radical Scavenging:

| Assay / Model | This compound (LA) Performance | Dihydrothis compound (DHLA) Performance | Reference(s) |

| AAPH-induced Oxidation of DNA & Erythrocytes | Scavenges ~1.5 radicals per molecule. | Scavenges ~2.0 radicals per molecule. | [1][2] |

| AAPH-induced Lipid Peroxidation | Standard protection. | ~2.2-fold more effective than LA. | [1][2] |

Regeneration of Endogenous Antioxidants

A key function of DHLA is its ability to regenerate other vital antioxidants from their oxidized, radical forms. This recycling capacity amplifies the body's total antioxidant potential. DHLA can directly regenerate glutathione and indirectly regenerate vitamin E through its interaction with vitamin C.

-

Glutathione (GSH): DHLA can directly reduce glutathione disulfide (GSSG) back to its active GSH form.

-

Vitamin C (Ascorbate): DHLA efficiently reduces the ascorbyl radical back to ascorbate.

-

Vitamin E (α-tocopherol): DHLA regenerates ascorbate, which can then regenerate α-tocopherol from the α-tocopheroxyl radical at the membrane interface.

Below is a diagram illustrating this antioxidant network.

Metal Chelation

Transition metals like iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺) can catalyze the formation of highly destructive hydroxyl radicals via Fenton and Haber-Weiss reactions. Both LA and DHLA can chelate these metal ions, but DHLA is significantly more effective at forming stable complexes that render the metals redox-inactive.

| Metal Chelation Property | This compound (LA) | Dihydrothis compound (DHLA) | Reference(s) |

| Iron (Fe³⁺) Binding | Binds iron ions, rendering them redox-inactive. | Reduces Fe³⁺ to Fe²⁺, which can be pro-oxidant in some contexts but also chelates iron. | [4] |

| Copper (Cu²⁺) Binding | No significant inhibition of copper-catalyzed oxidation. | Strongly inhibits Cu²⁺-mediated oxidation. Complete inhibition observed at a 3:1 DHLA:Cu²⁺ molar ratio. | [4] |

Caution on Pro-oxidant Activity: While a potent antioxidant, DHLA can exhibit pro-oxidant properties under specific in vitro conditions, particularly in the presence of high concentrations of transition metals. By reducing Fe³⁺ to the more reactive Fe²⁺, DHLA can paradoxically accelerate iron-dependent hydroxyl radical generation and lipid peroxidation.[4]

Induction of Phase II Antioxidant Enzymes via Nrf2

This compound is a known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to electrophiles or oxidants like LA, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of protective genes, including those for Phase II detoxification enzymes and antioxidant proteins like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate and compare the antioxidant properties of LA and DHLA.

Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in an amber bottle to protect from light.

-

Prepare stock solutions of LA and DHLA in a suitable solvent (e.g., methanol or ethanol). Create a series of dilutions to test a range of concentrations.

-

Prepare a positive control solution (e.g., Ascorbic Acid or Trolox).

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the various concentrations of LA, DHLA, positive control, or blank solvent to the respective wells.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution with the blank solvent, and Abs_sample is the absorbance of the DPPH solution with the antioxidant.

-

Plot the % Inhibition against the antioxidant concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

-

Protocol: Nrf2/ARE Luciferase Reporter Assay

This cell-based assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).

Methodology:

-

Cell Culture and Seeding:

-

Culture HepG2 cells (or another suitable cell line) stably transfected with an ARE-luciferase reporter construct.

-

Seed the cells into a 96-well white, clear-bottom plate at an appropriate density (e.g., 35,000 cells/well) and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare solutions of LA (e.g., 1-100 µM) and a known Nrf2 activator (e.g., sulforaphane) in the appropriate cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the test compounds or a vehicle control.

-

Incubate the cells for a specified period (e.g., 16-24 hours) at 37°C in a CO₂ incubator.

-

-

Luciferase Assay:

-

After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system (e.g., Dual-Glo® Luciferase Assay System).

-

Measure the luminescence using a luminometer. If using a dual-reporter system, measure both firefly (for ARE activity) and Renilla (for transfection efficiency control) luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to correct for variations in cell number and transfection efficiency.

-

Calculate the fold induction of Nrf2 activity by dividing the normalized luciferase activity of the treated cells by the normalized activity of the vehicle-treated control cells.

-

Conclusion

For drug development and therapeutic applications, the choice between LA and DHLA depends on the desired mechanism of action. For applications requiring rapid, direct quenching of oxidative stress, DHLA is the superior molecule. For interventions aimed at upregulating the body's own long-term antioxidant defenses, LA may be the more appropriate choice. Future research should continue to explore the synergistic potential of this powerful redox couple in mitigating diseases associated with oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of antioxidant effectiveness of this compound and dihydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Lipoic and dihydrolipoic acids as antioxidants. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

preliminary investigation of lipoic acid in neurodegenerative models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-lipoic acid (LA), a naturally occurring disulfide compound, is a critical cofactor for mitochondrial enzymes essential for energy production.[1] Its ability to readily cross the blood-brain barrier and its solubility in both water and lipid environments make it a compound of significant interest in neuroscience.[2] This guide explores the preliminary investigation of lipoic acid in preclinical models of neurodegenerative diseases, focusing on its mechanisms of action, experimental validation, and quantitative outcomes. Neurodegenerative disorders like Alzheimer's and Parkinson's disease are often linked to mitochondrial dysfunction, oxidative stress, and neuroinflammation, all of which are processes that this compound can modulate.[2][3]

Core Mechanisms of Action

This compound exerts its neuroprotective effects through several interconnected pathways. It is a potent antioxidant that scavenges reactive oxygen species (ROS), chelates redox-active metals, and regenerates endogenous antioxidants like glutathione (B108866) and vitamins C and E.[4][5] Key signaling pathways modulated by this compound include the Nrf2 antioxidant response element pathway and the NF-κB inflammatory pathway.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[6] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Oxidative stress or electrophilic compounds like this compound can disrupt this interaction, allowing Nrf2 to move into the nucleus.[6] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.[6] This leads to the production of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which help to neutralize oxidative stress and protect neurons from damage.[6][7] Studies have shown that this compound treatment promotes the translocation of Nrf2 to the nucleus and increases the expression of these downstream antioxidant enzymes.[7][8]

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the inflammatory response.[9] In neurodegenerative diseases, chronic activation of NF-κB in glial cells and neurons contributes to persistent neuroinflammation, which can exacerbate neuronal damage.[10] Inflammatory stimuli, such as those present in the Alzheimer's brain, activate the IκB kinase (IKK) complex.[11] IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the release of the NF-κB dimer (p50/p65).[11] This active dimer translocates to the nucleus and triggers the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-1β.[1][4] this compound has been shown to inhibit NF-κB activation, potentially by inhibiting IKK activity, thereby reducing the expression of these inflammatory mediators and dampening the neuroinflammatory response.[12][13]

Experimental Workflow for Preclinical Investigation

A systematic approach is crucial for evaluating the neuroprotective potential of this compound. The workflow typically begins with in vitro screening to establish a mechanism of action, followed by in vivo studies in animal models to assess behavioral and pathological outcomes.[14][15][16]

Quantitative Data from Preclinical Models

The following tables summarize key quantitative findings from studies using this compound in models of Alzheimer's and Parkinson's disease.

Table 1: Effects of this compound in Alzheimer's Disease (AD) Models

| Model System | This compound Dosage | Key Quantitative Finding | Reference |

| P301S Tau Transgenic Mice | Not Specified | Improved abnormal behavior, mitigated oxidative stress and inflammation. | [17] |

| Rat Model of AD-type Dementia | Not Specified | Improved memory impairment. | [18] |

| SH-SY5Y-APP695 Cells (in vitro) | Not Specified | Reduced ROS levels, increased activity of respiratory chain complexes, and enhanced mitochondrial membrane potential. | [5] |

| PC12 Cells (Aβ25-35-induced) | Not Specified | Attenuated apoptosis and downregulated GSK3β phosphorylation. | [19] |

| Human Patients (Open-label study) | 600 mg/day | Slowed disease progression in patients with mild dementia (ADAS-cog change: 1.2 points/year). | [20] |

Table 2: Effects of this compound in Parkinson's Disease (PD) Models

| Model System | This compound Dosage | Key Quantitative Finding | Reference |

| 6-OHDA-lesioned Rats | 100 mg/kg | Significantly attenuated apomorphine-induced rotations and prevented the loss of substantia nigra pars compacta (SNC) neurons. | [21] |

| 6-OHDA-lesioned Rats | 100 or 200 mg/kg | Decreased lipid peroxidation and nitrite (B80452) levels. | [22] |

| Rotenone-induced Cellular Model | Not Specified | Protected against mitochondrial dysfunction and decreased ROS production. | [23] |

| Animal Models (General) | Not Specified | Ameliorated motor deficits by upregulating ferroportin (FPN) and ferritin heavy chain 1 (FTH1). | [8] |

| Reserpine-treated Rats | Not Specified | Increased glutathione (GSH) levels and decreased GSSG levels in the striatum. | [12] |

Detailed Experimental Protocols

In Vitro Neuroprotection Assay (SH-SY5Y Cell Model)

This protocol outlines a general method for assessing the neuroprotective effects of this compound against a neurotoxin like 6-hydroxydopamine (6-OHDA), relevant to Parkinson's disease models.[24]

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded into 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of this compound (e.g., 10-100 µM) for 2 hours.[14] Subsequently, 6-OHDA is added to the media to induce cytotoxicity, and the cells are incubated for another 24 hours.

-

MTT Assay for Cell Viability:

-

Remove the treatment medium from the wells.

-

Add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

-

In Vivo Behavioral Assessment (Morris Water Maze)

The Morris Water Maze (MWM) is a widely used test to assess spatial learning and memory in rodent models of neurodegenerative diseases like Alzheimer's.[25][26]

-

Apparatus: A circular pool (e.g., 160 cm diameter) is filled with water made opaque with non-toxic paint. A small escape platform is hidden 1-2 cm below the water surface in one of the four imaginary quadrants.[26] Visual cues are placed around the room.

-

Procedure:

-

Habituation (Day 0): Allow the animal to swim freely for 60 seconds without the platform to acclimate.[27]

-

Acquisition Training (Days 1-5): Conduct four trials per day for each animal. For each trial, the animal is released from a different starting position and allowed to swim for a maximum of 60-90 seconds to find the hidden platform. If it fails, it is gently guided to the platform. The animal is allowed to remain on the platform for 15-30 seconds. The time taken to find the platform (escape latency) and the path length are recorded using a video tracking system.[25][27]

-

Probe Trial (Day 6): The platform is removed, and the animal is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[26][27] this compound or vehicle is typically administered daily throughout the testing period.[28]

-